
5-(Bromomethyl)thiophene-3-carbonitrile
概要
説明
5-(Bromomethyl)thiophene-3-carbonitrile is a chemical compound with the CAS Number: 186552-10-3 . It has a molecular weight of 203.08 and its InChI code is 1S/C6H5BrNS/c7-2-6-1-5(3-8)4-9-6/h1,4,9H,2H2 . The compound is typically stored at temperatures between 28°C .
Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)thiophene-3-carbonitrile is represented by the InChI code 1S/C6H5BrNS/c7-2-6-1-5(3-8)4-9-6/h1,4,9H,2H2 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and sulfur (S) atoms.Physical And Chemical Properties Analysis
5-(Bromomethyl)thiophene-3-carbonitrile is a white solid . and a molecular weight of 202.07 . The compound’s InChI code is 1S/C6H4BrNS/c7-2-6-1-5(3-8)4-9-6/h1,4H,2H2 .科学的研究の応用
Electrochromic Properties
- Synthesis of Electrochromic Polymers : 5-(Bromomethyl)thiophene-3-carbonitrile has been utilized in synthesizing new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives. These derivatives, functioning as monomers, have been used to create electrochromic polymers and copolymers, exhibiting distinct electrochromic properties suitable for electronic display (ECD) applications. The synthesis involves oxidation and copolymerization processes, enhancing the stability and response time of the electrochromic films (Abaci et al., 2016).
Photophysical Properties
- Solvatochromic Behavior Analysis : Research has been conducted on derivatives of 5-(Bromomethyl)thiophene-3-carbonitrile to study their solvatochromic behavior, particularly in different solvents. The study focuses on understanding how solvent polarity affects the photophysical properties of these compounds, which is crucial for their potential application in optical and electronic devices (Dappour et al., 2019).
Photovoltaic Applications
- Small Molecule Solar Cells : Derivatives of 5-(Bromomethyl)thiophene-3-carbonitrile have been designed and used in the creation of small molecules for bulk-heterojunction solar cells. These molecules, containing electron-donating and accepting groups linked by thiophene units, demonstrate the potential for improved power conversion efficiencies in photovoltaic devices (Gupta et al., 2015).
Synthesis of Novel Compounds
- Novel Schiff Bases Synthesis : Utilizing 5-(Bromomethyl)thiophene-3-carbonitrile, novel Schiff bases have been synthesized, showing promising antimicrobial activity. This showcases the compound's utility in creating new chemicals with potential biological applications (Puthran et al., 2019).
Photochemical Behavior
- Photochemical Arylation Studies : The photochemical behavior of 5-(Bromomethyl)thiophene-3-carbonitrile and its derivatives has been investigated, particularly focusing on the arylation process. This research provides insights into the compound's reactivity under light, which is important for photochemical synthesis applications (D’Auria et al., 1989).
Polymorphism and Thermochemistry
- Conformational Polymorphism Analysis : Detailed analyses of polymorphic forms of derivatives of 5-(Bromomethyl)thiophene-3-carbonitrile have been conducted. Such studies are essential for understanding the material's physical properties, which impact its application in pharmaceutical and material sciences (Yu et al., 2000).
Safety and Hazards
特性
IUPAC Name |
5-(bromomethyl)thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-2-6-1-5(3-8)4-9-6/h1,4H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHFDZCJGDWQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)thiophene-3-carbonitrile | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

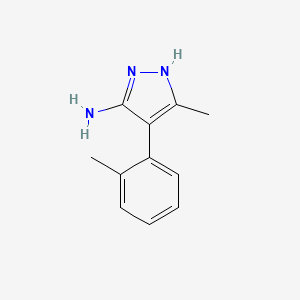
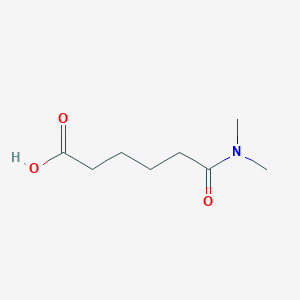
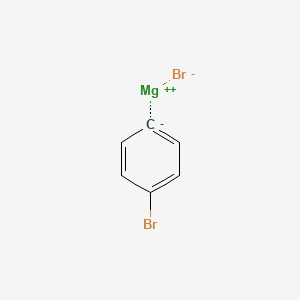
![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3111841.png)
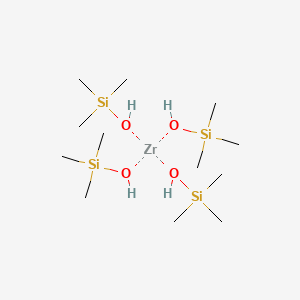

![N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3111855.png)
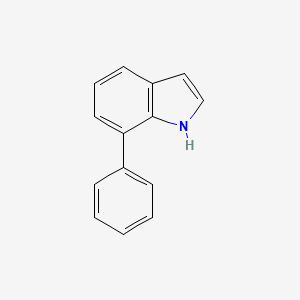
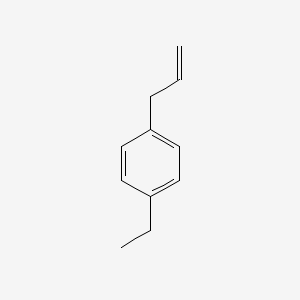
![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3111870.png)


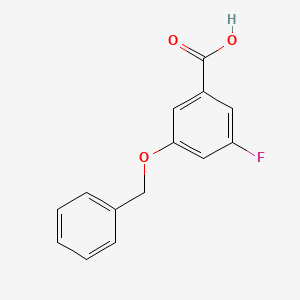
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3111919.png)